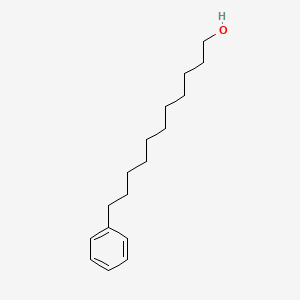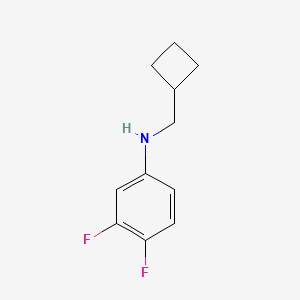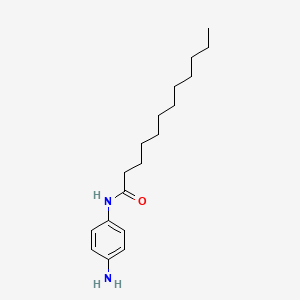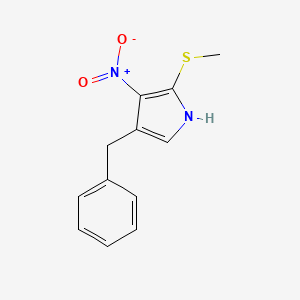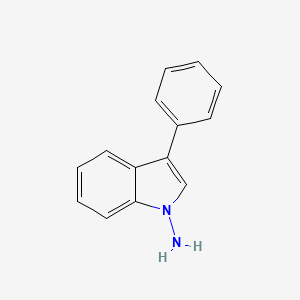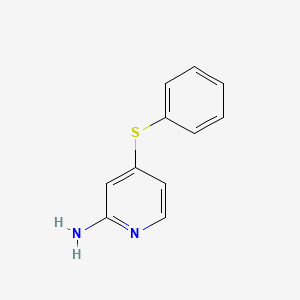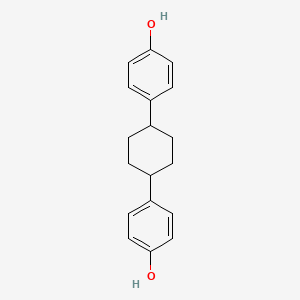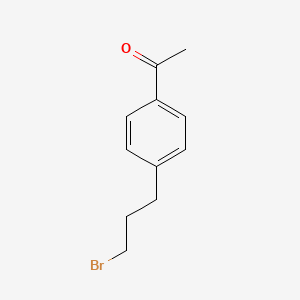
1-(4-(3-bromopropyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-bromopropyl)phenyl)ethanone is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromopropane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-bromopropyl)phenyl)ethanone typically involves the bromination of 1-(4-acetylphenyl)propane. One common method is the reaction of 1-(4-acetylphenyl)propane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(3-bromopropyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(4-acetylphenyl)-3-propanol.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(4-Acetylphenyl)-3-propanol.
Oxidation: 1-(4-Carboxyphenyl)-3-bromopropane.
Reduction: 1-(4-Hydroxyphenyl)-3-bromopropane.
Aplicaciones Científicas De Investigación
1-(4-(3-bromopropyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(3-bromopropyl)phenyl)ethanone involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The bromine atom can participate in halogen bonding, while the acetyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
1-(4-Acetylphenyl)-3-chloropropane: Similar structure but with a chlorine atom instead of bromine.
1-(4-Acetylphenyl)-3-iodopropane: Contains an iodine atom, leading to different reactivity.
1-(4-Acetylphenyl)-3-fluoropropane: Fluorine substitution affects the compound’s polarity and reactivity.
Uniqueness: 1-(4-(3-bromopropyl)phenyl)ethanone is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.
Propiedades
Número CAS |
41996-96-7 |
|---|---|
Fórmula molecular |
C11H13BrO |
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
1-[4-(3-bromopropyl)phenyl]ethanone |
InChI |
InChI=1S/C11H13BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7H,2-3,8H2,1H3 |
Clave InChI |
LUNSDTBILQMRSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


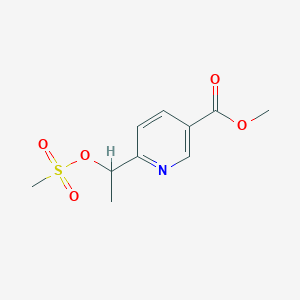
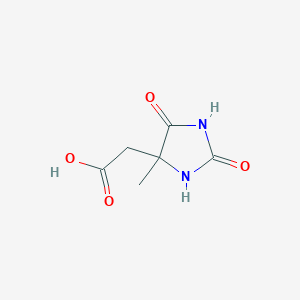

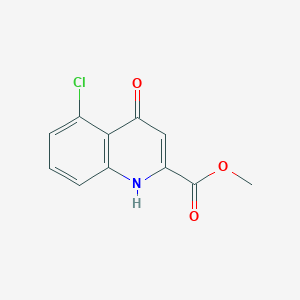
![2-(Bromomethyl)-5-chlorobenzo[d]oxazole](/img/structure/B8693329.png)
![1-Bromo-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B8693332.png)

